molecular formula C4H5NO4 B3190774 3-Nitroacrylic acid methyl ester CAS No. 4749-37-5

3-Nitroacrylic acid methyl ester

Cat. No. B3190774
CAS RN: 4749-37-5
M. Wt: 131.09 g/mol
InChI Key: OVZCRDHFYPVIRT-NSCUHMNNSA-N
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Description

3-Nitroacrylic acid methyl ester is an organic compound that falls under the category of nitrate esters . Nitrate esters are organic functional groups with the formula R−ONO2, where R stands for any organyl group . They are the esters of nitric acid and alcohols . The molecule of 3-Nitroacrylic acid methyl ester contains a total of 14 atoms, including 5 Hydrogen atoms, 4 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It has 13 bonds in total, including 8 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 1 ester (aliphatic), and 1 nitro group (aliphatic) .


Synthesis Analysis

The synthesis of 3-Nitroacrylic acid methyl ester can be accomplished through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of 3-Nitroacrylic acid methyl ester includes 13 bonds in total, 8 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 1 ester (aliphatic), and 1 nitro group (aliphatic) . The molecular weight of similar esters can be obtained through mass spectrometry .


Chemical Reactions Analysis

Esters, including 3-Nitroacrylic acid methyl ester, can undergo various chemical reactions. For instance, esters can be converted into alcohols through the Grignard reaction . In this reaction, esters react with 2 equivalents of a Grignard reagent to yield a tertiary alcohol .

Safety And Hazards

While specific safety and hazard information for 3-Nitroacrylic acid methyl ester was not found, general precautions for handling esters include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Future Directions

While specific future directions for 3-Nitroacrylic acid methyl ester were not found, there is a growing interest in the sustainable production and catalytic transformations of fatty acid methyl esters . This suggests that there may be potential for future research and development in the field of esters, including 3-Nitroacrylic acid methyl ester.

properties

IUPAC Name

methyl (E)-3-nitroprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO4/c1-9-4(6)2-3-5(7)8/h2-3H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZCRDHFYPVIRT-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitroacrylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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